molecular formula C12H25BN2O3 B13882469 N-(3-(Dimethylamino)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide

N-(3-(Dimethylamino)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide

Cat. No.: B13882469
M. Wt: 256.15 g/mol
InChI Key: FWXSVERZXSXLOC-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as lead acetate, which facilitates the amidation process . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane-2-carboxamide is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of boron-based compounds and materials.

Properties

Molecular Formula

C12H25BN2O3

Molecular Weight

256.15 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxamide

InChI

InChI=1S/C12H25BN2O3/c1-11(2)12(3,4)18-13(17-11)10(16)14-8-7-9-15(5)6/h7-9H2,1-6H3,(H,14,16)

InChI Key

FWXSVERZXSXLOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=O)NCCCN(C)C

Origin of Product

United States

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